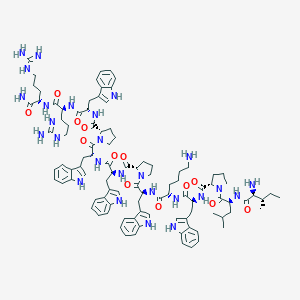

Indolicidin

Description

Propriétés

Numéro CAS |

140896-21-5 |

|---|---|

Formule moléculaire |

C100H132N26O13 |

Poids moléculaire |

1906.3 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C100H132N26O13/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109)/t57-,73-,74-,75-,76-,77-,78+,79-,80-,81-,82-,83-,84-,85-/m0/s1 |

Clé InChI |

USSYUMHVHQSYNA-PYODXXEMSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N |

Séquence |

One Letter Code: ILPWKWPWWPWRR-NH2 |

Synonymes |

H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-NH2 indolicidin isoleucyl-leucyl-prolyl-tryptophyl-lysyl-tryptophyl-prolyl-tryptophyl-tryptophyl-prolyl-tryptophyl-arginyl-argininamide |

Origine du produit |

United States |

Foundational & Exploratory

Indolicidin's Antimicrobial Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Indolicidin, a cationic antimicrobial peptide rich in tryptophan, exhibits a broad spectrum of activity against bacteria. Its mechanism of action is multifaceted, involving both interactions with the bacterial membrane and subsequent disruption of key intracellular processes. This guide provides a detailed overview of the current understanding of this compound's antimicrobial action, complete with quantitative data, experimental methodologies, and visual representations of the key pathways and workflows involved in its study.

Core Antimicrobial Action

This compound's antimicrobial activity is not attributed to a single mode of action but rather a cascade of events that ultimately lead to bacterial cell death. The primary steps involved are:

-

Electrostatic Attraction and Membrane Binding: As a cationic peptide, this compound is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Permeabilization and Translocation: Upon binding, this compound disrupts the integrity of the bacterial outer and inner membranes. This permeabilization is generally not lytic but allows the peptide to translocate into the cytoplasm.[1][2]

-

Intracellular Targeting and Inhibition of Macromolecular Synthesis: Once inside the cell, this compound's primary intracellular target is DNA.[3] It binds to DNA, leading to the inhibition of DNA synthesis.[3][4] This, in turn, induces filamentation in bacteria, a phenomenon observed when DNA replication is hindered while cell growth continues.[3] The inhibition of RNA and protein synthesis occurs to a lesser extent and at higher concentrations, suggesting that the primary lethal action is the disruption of DNA replication.[3]

Quantitative Data on this compound's Antimicrobial Activity

The following table summarizes key quantitative data regarding the antimicrobial and inhibitory activities of this compound.

| Parameter | Organism/System | Value |

| Minimum Inhibitory Concentration (MIC) | ||

| Escherichia coli | 0.4 µM[5] | |

| Multi-drug resistant E. coli (EAEC) | 32 µM[6][7] | |

| Staphylococcus aureus | 43.8 µM[8] | |

| Methicillin-resistant S. aureus (MRSA) | 16-32 µg/ml[9] | |

| Klebsiella pneumoniae | 0.7-100 µg/ml[9] | |

| Minimum Bactericidal Concentration (MBC) | ||

| Multi-drug resistant E. coli (EAEC) | 64 µM[6][7] | |

| Inhibition of Macromolecular Synthesis in E. coli | ||

| DNA Synthesis | ||

| at 50 µg/ml | Significant inhibition[3] | |

| at MIC | Almost complete inhibition[3] | |

| RNA Synthesis | ||

| at 50 µg/ml | Lesser extent of inhibition than DNA synthesis[3] | |

| Protein Synthesis | ||

| at concentrations up to MIC | Not significantly affected[3] | |

| Hemolytic Activity | ||

| Minimal Hemolytic Concentration | 15.6 µM[5] |

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[10]

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[10]

-

Include a positive control (bacteria without peptide) and a negative control (medium only).[10]

-

Incubate the plate at 37°C for 18-24 hours.[10]

-

Determine the MIC by visual inspection for the lowest concentration of the peptide that completely inhibits bacterial growth.[10]

Outer Membrane Permeabilization Assay (NPN Uptake)

Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to enter and fluoresce.[11][12]

Protocol:

-

Grow bacteria to mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.4).[11]

-

Add NPN to the bacterial suspension to a final concentration of 10 µM and measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).[11]

-

Add varying concentrations of this compound to the suspension.

-

Record the increase in fluorescence over time, which corresponds to the uptake of NPN and thus outer membrane permeabilization.[11]

Inner Membrane Permeabilization Assay (ONPG Hydrolysis)

Principle: The chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) can be hydrolyzed by the cytoplasmic enzyme β-galactosidase to produce a yellow-colored product, o-nitrophenol. In bacteria with an intact inner membrane, ONPG cannot reach the cytoplasm. Permeabilization of the inner membrane allows ONPG entry and subsequent hydrolysis.[12]

Protocol:

-

Use a bacterial strain that constitutively expresses β-galactosidase.

-

Grow the bacteria to mid-log phase, wash, and resuspend in a buffer containing ONPG.[12]

-

Add different concentrations of this compound to the bacterial suspension.

-

Monitor the increase in absorbance at 420 nm over time, which indicates the production of o-nitrophenol and therefore inner membrane permeabilization.[12]

Membrane Potential Assay (DiSC3-5)

Principle: The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3-5) accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane potential causes the release of the dye into the medium, resulting in an increase in fluorescence.[11][13]

Protocol:

-

Grow bacteria to mid-log phase, wash, and resuspend in a buffer containing glucose.[14]

-

Add DiSC3-5 to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved.[11]

-

Add varying concentrations of this compound.

-

Measure the increase in fluorescence (excitation ~622 nm, emission ~670 nm) over time, which reflects the dissipation of the membrane potential.[11][14]

DNA Binding Assay (Gel Retardation)

Principle: The migration of DNA through an agarose gel is retarded when it is bound by a molecule such as a peptide. This change in mobility can be visualized by staining the DNA.[15]

Protocol:

-

Incubate a fixed amount of plasmid DNA with increasing concentrations of this compound in a suitable binding buffer.[16]

-

Load the samples onto an agarose gel.[16]

-

Perform electrophoresis to separate the DNA-peptide complexes from unbound DNA.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.[16]

-

The retardation of DNA migration with increasing peptide concentration indicates binding.[15][16]

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound's Antimicrobial Action

Caption: this compound's mechanism of action from membrane interaction to intracellular targeting.

Experimental Workflow for Investigating this compound's Mechanism

Caption: A typical experimental workflow to elucidate the antimicrobial mechanism of this compound.

Conclusion

This compound's potent antimicrobial activity stems from a dual-action mechanism that involves initial membrane disruption followed by the critical inhibition of intracellular DNA synthesis. This multifaceted approach makes it a promising candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the study and application of this unique antimicrobial peptide.

References

- 1. Structural and DNA-binding studies on the bovine antimicrobial peptide, this compound: evidence for multiple conformations involved in binding to membranes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]

- 4. peptide.com [peptide.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Properties and Membrane-Active Mechanism of a Potential α-Helical Antimicrobial Derived from Cathelicidin PMAP-36 | PLOS One [journals.plos.org]

- 12. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 15. Structural and DNA-binding studies on the bovine antimicrobial peptide, this compound: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of Structure in the Bioactivity of Indolicidin Analogs: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of indolicidin and its synthetic analogs. This compound, a 13-amino acid cationic antimicrobial peptide (H-ILPWKWPWWPWRR-NH2) isolated from bovine neutrophils, is distinguished by its exceptionally high content of tryptophan and proline residues.[1] These features contribute to its broad-spectrum antimicrobial activity but also to undesirable hemolytic effects. This guide details the modifications undertaken to create this compound analogs with enhanced therapeutic indices, summarizing key quantitative data, experimental methodologies, and the molecular logic underpinning their activity.

Core Concepts in this compound's Mechanism of Action

This compound and its analogs primarily exert their antimicrobial effects through membrane disruption. The mechanism is multifaceted, beginning with an electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[2][3][4] Following this initial binding, the peptide's hydrophobic tryptophan residues partition into the lipid bilayer, leading to membrane permeabilization and the formation of discrete ion channels.[2][3][5] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately, cell death. Some studies also suggest that this compound can translocate across the bacterial membrane and inhibit intracellular processes, such as DNA synthesis, which contributes to its bactericidal effects.[6]

The following diagram illustrates the proposed mechanism of action for this compound.

Structure-Activity Relationship: Key Residue Modifications

Systematic modifications of this compound's primary structure have yielded crucial insights into the roles of specific amino acids in its antimicrobial and hemolytic activities.

The Role of Tryptophan

The five tryptophan residues are critical for both antimicrobial and hemolytic activity. Their bulky, hydrophobic indole side chains are essential for partitioning into and disrupting the lipid bilayer.

-

Trp at Position 11: This residue is crucial for both antimicrobial and hemolytic activities.[7]

-

Trp at Position 4: Plays a significant role in antimicrobial activity.[7]

-

Trp at Position 9: Is more influential in hemolytic activity.[7]

-

Substitution with Phenylalanine: Replacing tryptophan residues with phenylalanine can reduce hemolytic activity while maintaining some antimicrobial efficacy, suggesting that the specific indole structure of tryptophan contributes to cytotoxicity.[8]

-

Substitution with (2-Me)Phe: Analogs with 2-methylphenylalanine replacing tryptophan have shown broad-spectrum antimicrobial activity with reduced hemolytic effects.[9][10]

The Role of Proline

The three proline residues impart a unique, extended conformation to this compound in aqueous solutions, which changes upon membrane interaction.[2]

-

Proline's Structural Constraint: Proline residues introduce kinks in the peptide backbone, preventing the formation of a stable α-helix. This conformational flexibility is thought to be important for its diverse mechanisms of action.[4]

-

Substitution with Alanine: Replacing proline with alanine can alter the peptide's secondary structure, in some cases leading to increased α-helicity. An analog where prolines were replaced by alanines (CP10A) showed improved activity against Gram-positive bacteria.[11]

-

Interaction with LPS: Proline residues, particularly at positions 3 and 10, are necessary for the effective interaction of this compound with the lipopolysaccharide (LPS) outer layer of Gram-negative bacteria.[4][12]

The logical relationship between amino acid substitutions and their resulting biological activities is summarized in the diagram below.

Quantitative Data on this compound Analogs

The following tables summarize the antimicrobial and hemolytic activities of selected this compound analogs. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Hemolytic Concentration 50 (HC50) is the concentration of a peptide that causes 50% lysis of red blood cells. A higher therapeutic index (HC50/MIC) is desirable.

Table 1: Antimicrobial Activity (MIC in µM) of this compound Analogs against Gram-Positive Bacteria

| Peptide/Analog | Modification(s) | S. aureus | S. epidermidis | E. faecium | Reference |

| This compound | Native Sequence | 8 - 64 | 8 - 32 | 32 - 64 | [8] |

| IND-4,11K | W4K, W11K | 8 | 16 | 32 | [10] |

| CP-10A | P3A, P7A, P10A | 4 | 4 | - | [11] |

| Retro-Ind | Reversed Sequence | 4 | - | - | [7] |

Table 2: Antimicrobial Activity (MIC in µM) of this compound Analogs against Gram-Negative Bacteria

| Peptide/Analog | Modification(s) | E. coli | P. aeruginosa | K. pneumoniae | Reference |

| This compound | Native Sequence | 8 - 16 | >128 | >128 | [8] |

| IND-4,11K | W4K, W11K | 64 | 128 | 128 | [10] |

| CP-11 | Increased Cationicity | 4 | 16 | - | [13] |

| Retro-Ind | Reversed Sequence | 8 | - | - | [7] |

Table 3: Hemolytic Activity of this compound Analogs

| Peptide/Analog | Modification(s) | Hemolytic Activity (% at 128 µM) | Reference |

| This compound | Native Sequence | High | [8][10] |

| IND-4,11K | W4K, W11K | 7.24% | [10] |

| Phe Analog | All W -> F | Reduced | [8] |

| (2-Me)Phe Analog | All W -> (2-Me)Phe | Low | [9][14] |

| Retro-Ind | Reversed Sequence | Remarkably Lower | [7] |

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial peptide required to inhibit the growth of a specific microorganism.

The general workflow for an MIC assay is depicted below.

Methodology:

-

Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth, MHB). The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase (typically an optical density at 600 nm of ~0.5). The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[15]

-

Peptide Dilution: The this compound analog is dissolved in a suitable solvent (e.g., sterile water with 0.02% acetic acid). A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate using the appropriate broth medium.[15]

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. Control wells containing only bacteria (positive control) and only broth (negative control) are included. The plate is incubated at 37°C for 18-24 hours.[15][16]

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 620 nm.[8]

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.

Methodology:

-

Preparation of Red Blood Cells: Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).[2][12]

-

Peptide Incubation: Serial dilutions of the this compound analog are prepared in PBS. The peptide solutions are mixed with the RBC suspension in a 96-well plate.

-

Controls: A negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in a solution of 1% Triton X-100, representing 100% hemolysis) are included.[2]

-

Incubation and Centrifugation: The plate is incubated at 37°C for 60 minutes.[3] After incubation, the plate is centrifuged to pellet the intact RBCs.

-

Measurement of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 405 nm or 570 nm) using a microplate reader.[3]

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in different environments.

Methodology:

-

Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM ammonium acetate or phosphate buffer) that is transparent in the far-UV region. The peptide concentration should be accurately determined and is typically in the range of 0.1-0.2 mg/mL.[7]

-

Environmental Conditions: To mimic biological membranes, the peptide's secondary structure can be analyzed in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles or liposomes.

-

Data Acquisition: CD spectra are recorded on a CD spectrometer, typically in the far-UV range (190-250 nm).[11] A quartz cuvette with a short path length (e.g., 0.1 cm) is used to minimize buffer absorbance.[11]

-

Data Analysis: The obtained CD spectrum is analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil). The characteristic negative bands at ~208 nm and ~222 nm indicate α-helical content, while a negative band around 218 nm is indicative of β-sheet structures. A strong negative band below 200 nm suggests a random coil conformation.

Conclusion

The structure-activity relationship of this compound analogs is a rich field of study with significant implications for the development of new antimicrobial agents. By strategically modifying the peptide's primary sequence, particularly the tryptophan and proline residues, it is possible to dissociate the desired antimicrobial activity from undesirable hemolytic effects. Analogs with substitutions such as tryptophan to 2-methylphenylalanine or the synthesis of retro-peptides have shown promise in improving the therapeutic index. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers and drug developers to design and evaluate novel this compound-based therapeutics with enhanced selectivity and efficacy.

References

- 1. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. zenitscience.com [zenitscience.com]

- 4. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4.5. Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis [bio-protocol.org]

- 8. This compound derivatives as potent dual-action antifungal and antibacterial agents for the treatment of skin infections: A comprehensive study from in vitro to in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 10. This compound analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

Indolicidin's Biological Crusade Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolicidin, a cationic antimicrobial peptide rich in tryptophan, exhibits significant biological activity against a broad spectrum of pathogens, including resilient Gram-positive bacteria. Isolated from bovine neutrophils, this 13-amino acid peptide represents a promising candidate for novel antimicrobial therapies in an era of mounting antibiotic resistance. This technical guide delves into the core of this compound's mechanism of action, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its operational pathways.

Mechanism of Action: A Multi-pronged Attack

This compound's bactericidal activity against Gram-positive bacteria is not contingent on a single mode of action but rather a coordinated, multi-step assault on the bacterial cell. The initial interaction is electrostatic, driven by the peptide's positive charge and the negatively charged components of the Gram-positive cell envelope, such as teichoic acids.

Upon reaching the cytoplasmic membrane, this compound's action diverges from simple pore formation, a common mechanism for many antimicrobial peptides. While it does permeabilize the bacterial membrane, it does not typically cause complete lysis.[1][2][3][4][5][6] Instead, this permeabilization is a crucial step for the peptide to access its primary intracellular target: DNA.[1][2][3][4]

Once inside the cytoplasm, this compound directly interacts with bacterial DNA, inhibiting DNA synthesis.[1][2][3][4][5][6][7] This inhibition is a key contributor to its antimicrobial effect and leads to observable morphological changes in the bacteria, such as filamentation.[1][3][4] Evidence also suggests that at higher concentrations, RNA and protein synthesis can be affected, though to a lesser extent than DNA synthesis, indicating a hierarchical targeting of cellular processes.[1][2][3][4][8][9]

The following diagram illustrates the proposed mechanism of action:

Quantitative Antimicrobial Activity

The efficacy of this compound and its analogues has been quantified against a range of clinically relevant Gram-positive bacteria. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits visible bacterial growth.

| Gram-Positive Species | Strain | This compound MIC (µg/ml) | CP10A MIC (µg/ml) | Reference |

| Staphylococcus aureus | ATCC 25923 | 8 | 4 | [10] |

| Staphylococcus aureus | SAP0017 (MRSA) | 8 | 4 | [10] |

| Staphylococcus epidermidis | ATCC 12228 | 16 | 4 | [10] |

| Staphylococcus haemolyticus | ATCC 29970 | 16 | 8 | [10] |

| Enterococcus faecalis | ATCC 29212 | >64 | 16 | [10] |

| Streptococcus pyogenes | ATCC 19615 | 16 | 8 | [10] |

| Bacillus subtilis | ATCC 6633 | 4 | 2 | [10] |

| Corynebacterium xerosis | ATCC 7711 | 4 | 2 | [10] |

Note: CP10A is a derivative of this compound where the three proline residues are replaced with alanine, leading to improved activity against most Gram-positive bacteria.[8][9][10]

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments used to assess the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound (or analogue) stock solution

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

96-well microtiter plates

-

Spectrophotometer (optional, for OD600 readings)

Protocol:

-

Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

-

Dilute the overnight bacterial culture to a final concentration of approximately 5 x 10^5 CFU/ml in MHB.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[11]

Time-Kill Kinetic Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

-

This compound solution (at a multiple of the MIC, e.g., 10x MIC)

-

Bacterial culture in logarithmic growth phase

-

MHB or other suitable broth

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

Protocol:

-

Grow bacteria to the mid-logarithmic phase and dilute to a starting concentration of approximately 1 x 10^6 CFU/ml in fresh broth.

-

Add this compound to the bacterial culture at the desired concentration (e.g., 10x MIC). A control culture without the peptide should be run in parallel.

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 30, 60, 90, 120 minutes), withdraw aliquots from both the treated and control cultures.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the number of viable bacteria (CFU/ml) at each time point.

-

Plot the log10 CFU/ml against time to visualize the killing kinetics.

Membrane Permeabilization Assay

This assay evaluates the ability of this compound to disrupt the bacterial cytoplasmic membrane, often using a fluorescent dye that is excluded from intact cells.

Materials:

-

Bacterial culture

-

This compound solution

-

Membrane potential-sensitive fluorescent dye (e.g., propidium iodide, SYTOX Green)

-

Buffer solution (e.g., PBS)

-

Fluorometer or fluorescence microscope

Protocol:

-

Harvest and wash bacterial cells from a culture in the logarithmic growth phase.

-

Resuspend the cells in the buffer to a specific optical density.

-

Add the fluorescent dye to the bacterial suspension and incubate in the dark to allow for dye equilibration.

-

Measure the baseline fluorescence.

-

Add this compound to the cell suspension and immediately begin monitoring the fluorescence intensity over time.

-

An increase in fluorescence indicates that the dye has entered the cells due to membrane permeabilization.

-

A positive control, such as treatment with a known membrane-disrupting agent (e.g., ethanol), can be used to determine the maximum fluorescence.

Signaling Pathways and Intracellular Effects

While this compound's primary mode of action is not through the modulation of classical signaling pathways, its intracellular effects trigger a cascade of events leading to cell death. The inhibition of DNA synthesis is a critical event that disrupts the bacterial cell cycle and leads to filamentation, a phenomenon where cells continue to elongate but fail to divide. This ultimately results in bacterial demise. The interaction with DNA is thought to be a direct binding event, rather than the activation or inhibition of a specific signaling cascade.[5][6][7]

Conclusion

This compound's multifaceted mechanism of action, involving both membrane disruption and inhibition of crucial intracellular processes, makes it a formidable agent against Gram-positive bacteria. The quantitative data underscores its potency, and the detailed protocols provide a framework for its continued investigation and development. As the challenge of antibiotic resistance grows, a deeper understanding of novel antimicrobial peptides like this compound is paramount for the future of infectious disease therapeutics.

References

- 1. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]

- 2. Mechanism of antimicrobial action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural and DNA-binding studies on the bovine antimicrobial peptide, this compound: evidence for multiple conformations involved in binding to membranes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent binding of the natural antimicrobial peptide this compound to DNA abasic sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and mechanism of action of an this compound peptide derivative with improved activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cmdr.ubc.ca [cmdr.ubc.ca]

- 10. cmdr.ubc.ca [cmdr.ubc.ca]

- 11. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tryptophan Residues in the Multifaceted Functions of Indolicidin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolicidin, a 13-amino acid cationic peptide (ILPWKWPWWPWRR-NH₂), is a member of the cathelicidin family of antimicrobial peptides (AMPs) isolated from bovine neutrophils.[1] Its remarkably high content of tryptophan (five residues) and proline (three residues) confers a unique structural and functional profile.[2][3] this compound exhibits a broad spectrum of activity against bacteria, fungi, and some viruses, but its therapeutic potential is hampered by its concurrent hemolytic activity.[3][4] This guide delves into the critical role of tryptophan residues in dictating the dual nature of this compound, exploring how these residues govern its antimicrobial efficacy, hemolytic toxicity, and underlying mechanisms of action. Understanding the structure-function relationships of this compound's tryptophan residues is paramount for the rational design of novel peptide-based therapeutics with enhanced selectivity and potency.

The Dichotomy of Tryptophan's Influence: Antimicrobial Efficacy vs. Hemolytic Activity

A central theme in the study of this compound is the differential contribution of its tryptophan residues to its desired antimicrobial effects and its undesirable hemolytic activity. Extensive structure-activity relationship (SAR) studies, involving the systematic substitution of tryptophan with other amino acids, have illuminated this crucial dichotomy.

Quantitative Analysis of Tryptophan-Modified this compound Analogs

The following tables summarize the minimum inhibitory concentrations (MICs) and hemolytic activities of various this compound analogs in which tryptophan residues have been substituted, primarily with leucine (L) or phenylalanine (F).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Tryptophan-Substituted Analogs against various bacteria.

| Peptide/Analog | Sequence | E. coli (μg/mL) | S. aureus (μg/mL) | Reference |

| This compound | ILPWK WPWWPWRR-NH₂ | 16 | 8 | [2][5] |

| [L4]Ind | ILL WKWPWWPWRR-NH₂ | 16 | 16 | [2] |

| [L6]Ind | ILPWKL PWWPWRR-NH₂ | 32 | 16 | [2] |

| [L8]Ind | ILPWKWL WWPWRR-NH₂ | 32 | 16 | [2] |

| [L9]Ind | ILPWKWPL WPWRR-NH₂ | 16 | 8 | [2] |

| [L11]Ind | ILPWKWPWWPL RR-NH₂ | 16 | 8 | [2] |

| Single Trp (W4) | ILL WKL PL****L PL RR-NH₂ | - | - | [4] |

| Single Trp (W8) | ILPWKL PW****L PL RR-NH₂ | - | - | [4] |

| Single Trp (W11) | ILPWKL PL****L PW RR-NH₂ | - | - | [4] |

| ILF (W to F) | ILF KF PF****F PF RR-NH₂ | Comparable to this compound | Comparable to this compound | [6][7] |

Note: A dash (-) indicates that specific data was not provided in the cited source.

Table 2: Hemolytic Activity of this compound and Tryptophan-Substituted Analogs.

| Peptide/Analog | Sequence | Hemolytic Activity | Reference |

| This compound | ILPWK WPWWPWRR-NH₂ | Yes | [4][6][7] |

| [L9]Ind | ILPWKWPL WPWRR-NH₂ | Negligible | [2] |

| [L11]Ind | ILPWKWPWWPL RR-NH₂ | Negligible | [2] |

| Single Trp Analogs | (Leu substitutions) | Do not lyse erythrocytes | [4] |

| ILF (W to F) | ILF KF PF****F PF RR-NH₂ | No | [6][7] |

The data clearly indicates that while the antimicrobial activity is often retained or only moderately reduced upon substitution of some tryptophan residues, the hemolytic activity is significantly attenuated or completely abolished.[2][4][6] This suggests that the molecular interactions governing the lysis of bacterial and erythrocyte membranes are distinct, with the bulky, hydrophobic, and aromatic nature of tryptophan being a key determinant for erythrocyte membrane disruption. Specifically, substitutions at positions 9 and 11 with leucine have been shown to produce analogs with strong antibacterial activity but negligible hemolytic effects.[2] Furthermore, analogs where all but one tryptophan are replaced by leucine retain antibacterial properties but lose their hemolytic capacity, underscoring that the high density of tryptophans is essential for hemolysis.[4]

Mechanistic Insights: The Role of Tryptophan in Membrane Interactions

The primary mode of action for this compound involves the perturbation of cell membranes. Tryptophan residues, with their large hydrophobic surface area and propensity for interfacial localization, are instrumental in this process.

Membrane Binding and Interfacial Localization

Tryptophan fluorescence spectroscopy is a powerful tool to probe the interaction of this compound with lipid bilayers. Upon binding to lipid vesicles, the tryptophan fluorescence of this compound typically exhibits a blue shift and an increase in quantum yield.[6][8] This indicates the transfer of the tryptophan side chains from the aqueous environment to the more hydrophobic and less polar environment of the lipid membrane interface.[6]

Fluorescence quenching experiments, using aqueous quenchers like iodide, further confirm this interfacial location. The tryptophan fluorescence of membrane-bound this compound is less efficiently quenched compared to the peptide in solution, indicating that the residues are shielded from the aqueous phase by inserting into the bilayer.[6] However, they are not deeply buried in the hydrophobic core.[6][9]

The interaction is a combination of electrostatic and hydrophobic forces. The cationic nature of this compound facilitates its initial attraction to the negatively charged components of bacterial membranes, while the tryptophan residues drive the partitioning of the peptide into the lipid bilayer.[8][10]

Membrane Permeabilization

Once at the membrane interface, this compound disrupts the bilayer integrity, leading to the leakage of intracellular contents. This permeabilization is thought to occur through a "carpet-like" mechanism or by causing significant membrane deformation, rather than forming discrete, stable transmembrane channels.[6][9] The bulky indole side chains of tryptophan likely play a direct role in disordering the lipid acyl chains and creating transient defects in the membrane. The observation that analogs with phenylalanine substitutions (ILF) are less effective at permeabilizing lipid vesicles correlates with their lack of hemolytic activity.[6][7]

Beyond the Membrane: Intracellular Targeting

While membrane disruption is a key aspect of this compound's function, there is compelling evidence for intracellular targets, particularly the inhibition of DNA synthesis. This dual-action mechanism contributes to its potent antimicrobial activity.

Inhibition of DNA Synthesis

At bactericidal concentrations, this compound has been shown to induce filamentation in E. coli, a morphological change often associated with the inhibition of DNA replication.[11] Subsequent studies confirmed that this compound preferentially inhibits the incorporation of radiolabeled thymidine into DNA, with less immediate effects on RNA and protein synthesis.[11]

DNA Binding

The ability of this compound to inhibit DNA synthesis is linked to its capacity to directly bind to DNA. Gel retardation assays have demonstrated that this compound can form stable complexes with DNA, retarding its migration through an agarose gel.[3] This interaction is likely mediated by a combination of electrostatic interactions between the cationic peptide and the negatively charged phosphate backbone of DNA, as well as potential intercalating or groove-binding interactions involving the planar indole rings of the tryptophan residues.

Structural Consequences of Tryptophan Residues

In aqueous solution, this compound exists in a largely disordered or random coil conformation.[4][8] However, upon interaction with membrane-mimetic environments such as lipid vesicles or detergents, it adopts a more defined structure. Circular dichroism (CD) spectroscopy studies have suggested the formation of β-turn or extended poly-L-proline II-like structures.[4][12] The multiple tryptophan residues are thought to influence this conformational transition, with some evidence suggesting they can act as "structure breakers," preventing the formation of canonical α-helical structures.[12] The stacking of indole rings has also been proposed to contribute to the observed CD spectra.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimal Inhibitory Concentration (MIC) Determination

This protocol is adapted from the microtiter broth dilution method.

-

Preparation of Bacterial Inoculum: Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Preparation: Dissolve the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Perform serial twofold dilutions of the peptide stock solution in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (broth medium only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

This protocol outlines a standard method for assessing the hemolytic activity of peptides against red blood cells (RBCs).

-

Preparation of Erythrocytes: Obtain fresh, defibrinated blood (e.g., human or sheep) and wash the RBCs three to four times by centrifugation in phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).

-

Peptide Incubation: In a 96-well plate, add the peptide at various concentrations to the RBC suspension. Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1-1% Triton X-100 for 100% hemolysis).

-

Incubation and Centrifugation: Incubate the plate at 37°C for 1 hour with gentle agitation. After incubation, centrifuge the plate to pellet the intact RBCs.

-

Measurement of Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

-

Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Vesicle Leakage Assay (Carboxyfluorescein)

This assay measures the ability of a peptide to permeabilize lipid vesicles.

-

Preparation of Dye-Entrapped Vesicles: Prepare large unilamellar vesicles (LUVs) with the desired lipid composition (e.g., POPC or a mixture mimicking bacterial membranes) in a buffer containing a high concentration of the fluorescent dye 5(6)-carboxyfluorescein (CF). At high concentrations, CF self-quenches. Remove the non-encapsulated dye by gel filtration.

-

Leakage Measurement: Add the peptide to a suspension of the CF-loaded vesicles. The disruption of the vesicle membrane will cause the release of CF into the surrounding buffer, leading to its dequenching and an increase in fluorescence intensity.

-

Fluorescence Monitoring: Monitor the increase in CF fluorescence over time using a spectrofluorometer with excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively.

-

Determination of 100% Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to the vesicle suspension to cause complete lysis and release of all entrapped CF. This value represents 100% leakage.

-

Calculation of Leakage: The percentage of leakage at a given time point is calculated as: % Leakage = [(F_t - F_0) / (F_100 - F_0)] x 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_100 is the fluorescence after adding detergent.

Gel Retardation Assay for Peptide-DNA Binding

This assay is used to detect the interaction between a peptide and DNA.[14][15][16]

-

DNA Probe Preparation: Use a small DNA fragment (e.g., a plasmid fragment or a synthetic oligonucleotide) and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of the peptide in a suitable binding buffer.

-

Gel Electrophoresis: Load the binding reactions onto a non-denaturing polyacrylamide or agarose gel.

-

Detection: After electrophoresis, visualize the DNA bands by autoradiography (for radioactive labels) or fluorescence imaging.

-

Analysis: If the peptide binds to the DNA, the migration of the DNA through the gel will be retarded, resulting in a band shift compared to the free DNA probe. The intensity of the shifted band will increase with increasing peptide concentration.

Visualizing the Functional Landscape of this compound's Tryptophan Residues

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the logical relationships governing the function of tryptophan in this compound.

Conclusion and Future Directions

The tryptophan residues of this compound are undeniably central to its biological activities, acting as a double-edged sword that bestows potent antimicrobial efficacy while also conferring undesirable hemolytic toxicity. The key takeaways for researchers and drug developers are:

-

Tryptophan is essential for hemolysis: A high density of tryptophan residues is a primary determinant of this compound's ability to lyse red blood cells.

-

Antimicrobial activity is more tolerant to tryptophan substitution: Analogs with reduced tryptophan content can retain significant antibacterial potency.

-

Interfacial activity is key: Tryptophans drive the insertion of this compound into the membrane interface, leading to permeabilization.

-

Dual mechanism of action: this compound targets both the cell membrane and intracellular processes like DNA synthesis.

Future research should continue to focus on the strategic replacement of specific tryptophan residues to design this compound analogs with an improved therapeutic index. The development of peptidomimetics that capture the essential structural features for antimicrobial activity while minimizing those responsible for hemolysis holds significant promise. Furthermore, a deeper understanding of the specific interactions between tryptophan residues and the lipid components of bacterial versus eukaryotic membranes will be crucial for the rational design of next-generation antimicrobial agents.

References

- 1. Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of this compound, a Trp-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-function relationships in the tryptophan-rich, antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and hemolytic activities of single tryptophan analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Bilayer Interactions of this compound, a Small Antimicrobial Peptide Rich in Tryptophan, Proline, and Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.ias.ac.in [repository.ias.ac.in]

- 10. Bilayer interactions of this compound, a small antimicrobial peptide rich in tryptophan, proline, and basic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] CD spectra of this compound antimicrobial peptides suggest turns, not polyproline helix. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CD spectra of this compound antimicrobial peptides suggest turns, not polyproline helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Gel Retardation Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Mobility shift DNA-binding assay using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Indolicidin's Inhibitory Effect on Bacterial DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolicidin, a cationic antimicrobial peptide rich in tryptophan, exhibits broad-spectrum activity against a variety of bacterial pathogens. Its multifaceted mechanism of action involves initial interactions with the bacterial cell membrane, leading to permeabilization and subsequent entry into the cytoplasm. Once internalized, this compound primarily targets and inhibits DNA synthesis, a critical process for bacterial replication and survival. This disruption of DNA replication leads to downstream effects such as cell filamentation and eventual bacterial cell death. This technical guide provides an in-depth exploration of the inhibitory effect of this compound on bacterial DNA synthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) like this compound have emerged as promising candidates for the development of novel therapeutics due to their unique mechanisms of action that differ from conventional antibiotics. This compound, a 13-amino acid peptide isolated from bovine neutrophils, is characterized by its high tryptophan content and cationic nature. While its ability to permeabilize bacterial membranes is well-documented, a growing body of evidence highlights the inhibition of intracellular processes, particularly DNA synthesis, as a primary mode of its bactericidal activity.[1][2][3][4] Understanding the intricacies of this inhibitory mechanism is crucial for the rational design of more potent and specific this compound-based drugs.

Mechanism of Action: From Membrane Permeabilization to DNA Synthesis Inhibition

This compound's journey to inhibiting bacterial DNA synthesis is a multi-step process that begins at the cell surface and culminates in the disruption of DNA replication within the cytoplasm.

Bacterial Membrane Interaction and Translocation

This compound's positive charge facilitates its initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. This interaction disrupts the membrane integrity, leading to its permeabilization.[5][6] Unlike many other AMPs that cause rapid cell lysis, this compound's membrane disruption is often non-lytic, allowing the peptide to translocate across the membrane and accumulate in the cytoplasm where it can engage with intracellular targets.[2][3][5]

Direct Binding to DNA

Once in the cytoplasm, this compound directly interacts with bacterial DNA.[1][5] This binding has been demonstrated through various biophysical techniques, including gel retardation assays, fluorescence quenching, and surface plasmon resonance.[1][5] The interaction is thought to be mediated by the peptide's cationic residues and the unique structural motif provided by its tryptophan and proline residues, which may allow it to bind to the minor groove of the DNA double helix. This binding can physically obstruct the progression of the replication machinery along the DNA template.

Interference with DNA Processing Enzymes

Beyond simple steric hindrance, this compound has been shown to interfere with the function of essential DNA processing enzymes. For instance, studies have demonstrated that this compound can inhibit the catalytic activity of topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[7][8] This inhibition is believed to occur through this compound's binding to the DNA substrate, thereby preventing the enzyme from accessing its target site.[7][8]

The culmination of these actions—direct DNA binding and interference with essential enzymes—leads to a potent inhibition of DNA synthesis. This, in turn, triggers a cascade of downstream events, including the induction of bacterial cell filamentation, a phenomenon observed when cell division is blocked while cell growth continues.[2][3][4]

Quantitative Data on this compound's Activity

The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific IC50 values for the inhibition of DNA synthesis are not extensively reported in the literature, the MIC values provide a benchmark for the concentration at which this compound exerts its overall antibacterial effect, which is primarily driven by the inhibition of DNA synthesis.

| Bacterial Strain | Gram Type | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli | Gram-negative | 8 - 16 | 4.2 - 8.4 | [6] |

| Klebsiella pneumoniae | Gram-negative | 100 | 52.5 | [9] |

| Pseudomonas aeruginosa | Gram-negative | >128 | >67.2 | [10] |

| Salmonella enterica ser. Typhimurium | Gram-negative | 16 | 8.4 | [7] |

| Acinetobacter baumannii (MDR) | Gram-negative | 8 - 16 | 4.2 - 8.4 | [6] |

| Enteroaggregative E. coli (MDR) | Gram-negative | 32 | 16.8 | [8] |

| Staphylococcus aureus | Gram-positive | 8 - 16 | 4.2 - 8.4 | [6][10] |

| Staphylococcus epidermidis | Gram-positive | 8 | 4.2 | [10] |

| Enterococcus faecalis | Gram-positive | 32 - 64 | 16.8 - 33.6 | [10] |

| Listeria monocytogenes | Gram-positive | 4 | 2.1 | [7] |

| Candida albicans | Fungus | 32 | 16.8 | [10] |

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effect of this compound on bacterial DNA synthesis.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

This compound stock solution

-

[³H]-thymidine (specific activity ~20 Ci/mmol)

-

Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

-

Ethanol (70%)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Grow the bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) in a suitable broth medium.

-

Dilute the culture to a standardized cell density in fresh, pre-warmed medium.

-

Aliquot the bacterial suspension into test tubes.

-

Add varying concentrations of this compound to the respective tubes. Include a control tube with no this compound.

-

Incubate the tubes for a predetermined period (e.g., 30-60 minutes) at the optimal growth temperature with shaking.

-

Add [³H]-thymidine to each tube to a final concentration of 1-2 µCi/mL.

-

Continue incubation for a short period (e.g., 10-15 minutes) to allow for incorporation.

-

Stop the incorporation by adding an equal volume of ice-cold 10% TCA.

-

Incubate the tubes on ice for at least 30 minutes to precipitate macromolecules.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters twice with ice-cold 5% TCA and once with 70% ethanol to remove unincorporated [³H]-thymidine.

-

Dry the filters completely.

-

Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

The percentage of inhibition is calculated relative to the control (no this compound).

Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to demonstrate the direct binding of this compound to DNA.

Materials:

-

Plasmid DNA (e.g., pUC19 or a similar small plasmid)

-

This compound stock solution

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Agarose

-

Tris-Borate-EDTA (TBE) buffer

-

DNA loading dye

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a 1% agarose gel in 1X TBE buffer.

-

In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed amount of plasmid DNA (e.g., 200 ng) in binding buffer.

-

Add increasing amounts of this compound to each tube. Include a control tube with no this compound.

-

Gently mix and incubate at room temperature for 15-30 minutes to allow for binding.

-

Add DNA loading dye to each reaction mixture.

-

Load the samples into the wells of the agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

-

Stain the gel with a suitable DNA stain and visualize the DNA bands using a UV transilluminator.

-

The binding of this compound to the plasmid DNA will cause a retardation in its migration through the gel, resulting in a shift of the DNA band towards the well or its complete retention in the well at higher this compound concentrations.

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay assesses the ability of this compound to disrupt the bacterial outer membrane.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

This compound stock solution

-

HEPES buffer (5 mM, pH 7.2)

-

N-phenyl-1-naphthylamine (NPN) stock solution (in acetone or ethanol)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.

-

Wash the cells twice with HEPES buffer and resuspend in the same buffer to a standardized OD₆₀₀.

-

Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate in the dark for a few minutes.

-

Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Add varying concentrations of this compound to the cell suspension.

-

Immediately monitor the increase in fluorescence over time.

-

The disruption of the outer membrane allows NPN to partition into the hydrophobic interior of the membrane, resulting in a significant increase in its fluorescence.

Conclusion and Future Directions

This compound's ability to inhibit bacterial DNA synthesis is a key component of its potent antimicrobial activity. Its multifaceted mechanism, involving membrane translocation, direct DNA binding, and interference with essential enzymes, presents multiple targets for bacterial disruption. This complexity may also reduce the likelihood of rapid resistance development.

Future research should focus on elucidating the precise molecular interactions between this compound and its intracellular targets. High-resolution structural studies of this compound-DNA complexes could provide valuable insights for the design of next-generation peptide antibiotics. Furthermore, a more comprehensive understanding of its effects on the broader network of DNA replication and repair machinery in a variety of bacterial species will be crucial for its development as a therapeutic agent. The exploration of this compound derivatives with enhanced intracellular targeting and reduced cytotoxicity will be a key step towards realizing the full clinical potential of this promising antimicrobial peptide.

References

- 1. This compound targets duplex DNA: structural and mechanistic insight through a combination of spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | Antimicrobial Efficacy of this compound Against Multi-Drug Resistant Enteroaggregative Escherichia coli in a Galleria mellonella Model [frontiersin.org]

- 4. cmdr.ubc.ca [cmdr.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Covalent binding of the natural antimicrobial peptide this compound to DNA abasic sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of [3H]Thymidine Incorporation into DNA as a Method To Determine Bacterial Productivity in Stream Bed Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

The Immunomodulatory Landscape of Indolicidin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory properties of Indolicidin, a 13-amino acid cationic antimicrobial peptide derived from bovine neutrophils. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents with immunomodulatory capabilities.

Executive Summary

This compound, a member of the cathelicidin family of host defense peptides, exhibits a complex and multifaceted interaction with the immune system. Beyond its well-established antimicrobial activity, this compound demonstrates potent immunomodulatory effects, encompassing both pro- and anti-inflammatory responses. This dual functionality positions this compound as a compelling candidate for therapeutic development in a range of applications, from infectious diseases to autoimmune disorders. This guide summarizes the current understanding of this compound's immunomodulatory mechanisms, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways it influences.

Immunomodulatory Profile of this compound

This compound's interaction with the immune system is context-dependent, influenced by the cell type and the presence of inflammatory stimuli. Its effects can be broadly categorized into anti-inflammatory and pro-inflammatory activities.

Anti-Inflammatory Properties

This compound has been shown to suppress the production of key pro-inflammatory mediators. A primary mechanism for this is its ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response. By sequestering LPS, this compound can prevent its interaction with Toll-like receptor 4 (TLR4), thereby mitigating downstream inflammatory signaling.

In studies using the human macrophage/monocyte-like cell line THP-1, this compound effectively inhibited the LPS-induced secretion of Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibition is dose-dependent and can occur even when the peptide is added after the initial LPS challenge, suggesting a mechanism that extends beyond simple LPS neutralization.[2] Furthermore, in the murine macrophage cell line RAW264.7, this compound and its analogs have been observed to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) mRNA in response to LPS stimulation.[3]

Pro-Inflammatory and Chemotactic Properties

Conversely, this compound can also exhibit pro-inflammatory activity. In a human bronchial epithelial cell line (16HBE14o-), this compound was found to induce the production of the chemokine Interleukin-8 (IL-8) in a dose-dependent manner.[1] IL-8 is a potent chemoattractant for neutrophils, suggesting that this compound can play a role in recruiting immune cells to sites of infection or injury. However, this effect appears to be cell-type specific, as this compound did not induce IL-8 production in THP-1 cells.[1]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from key studies investigating the immunomodulatory effects of this compound.

| Table 1: Inhibition of LPS-Induced TNF-α Production by this compound in THP-1 Cells | |

| This compound Concentration (µg/mL) | Inhibition of TNF-α Production (%) |

| 5 | Statistically significant inhibition[2] |

| 50 | > 80%[2] |

| Table 2: Induction of IL-8 Production by this compound in 16HBE14o- Cells | |

| This compound Concentration (µg/mL) | IL-8 Production |

| ≥ 10 | Statistically significant induction (P < 0.05)[2] |

| Table 3: Suppression of LPS-Induced Nitric Oxide (NO) Production by this compound in RAW264.7 Cells | |

| Treatment | Effect |

| This compound and its analogs | Remarkable suppression of NO production and iNOS mRNA expression[3] |

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by influencing key intracellular signaling cascades. In human monocytes, this compound has been shown to induce signaling events mediated through the Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) pathway. This activation subsequently leads to the downstream activation of the Nuclear Factor-kappa B (NF-κB) and c-JUN pathways.[4]

Visualizing the Signaling Cascades

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound.

References

Methodological & Application

Recombinant Expression of Indolicidin in E. coli Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recombinant expression of the antimicrobial peptide, Indolicidin, in Escherichia coli (E. coli) systems. This compound, a 13-residue cationic peptide isolated from bovine neutrophils, exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses, making it a promising candidate for therapeutic development.[1][2][3] Recombinant production in E. coli offers a cost-effective and scalable alternative to chemical synthesis for obtaining large quantities of this peptide.[1][4][5]

I. Overview of the Recombinant Expression Strategy

The expression of antimicrobial peptides (AMPs) like this compound in bacterial hosts can be toxic to the expression system itself.[6] To circumvent this, a common and effective strategy involves the use of a fusion protein system. This approach entails cloning the this compound gene in-frame with a larger, soluble protein partner (fusion tag). This fusion strategy can mask the peptide's toxicity, prevent proteolytic degradation, and facilitate downstream purification.[7][8]

A typical workflow for recombinant this compound production involves:

-

Gene Design and Cloning: A synthetic gene encoding this compound, often as a concatemer to increase yield, is cloned into an expression vector.[1][4]

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host.

-

Expression and Induction: The culture is grown to a specific density, and protein expression is induced.

-

Cell Lysis and Fusion Protein Purification: The cells are harvested and lysed, and the fusion protein is purified from the cell lysate.

-

Cleavage and this compound Purification: The this compound peptide is cleaved from its fusion partner and purified to homogeneity.

-

Activity Assays: The biological activity of the purified recombinant this compound is confirmed.

Below is a diagram illustrating the general experimental workflow.

Caption: General experimental workflow for recombinant this compound production.

II. Data Presentation: Expression and Activity

Quantitative data from various studies are summarized below to provide a baseline for expected yields and activity.

Table 1: Summary of Recombinant this compound Expression Systems and Yields

| Fusion Partner | Expression Host | Vector | Cleavage Method | Yield of Monomeric this compound | Reference |

| Thioredoxin (Trx) | E. coli BL21(DE3) | pET32a(+) derivative | Cyanogen Bromide (CNBr) | 150 µg/L | [1][4] |

| SUMO | E. coli Arctic Express (DE3) | pET-SUMO derivative | SUMO Protease | Not specified for this compound | [9] |

| Elastin-like Polypeptide (ELP) | Not specified | Not specified | Not specified | Not specified for this compound | [10] |

Table 2: Antimicrobial Activity of Recombinant this compound

| Organism | Method | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Broth microdilution | Not specified, activity confirmed | [1] |

| Bacillus cereus | Broth microdilution | Not specified, activity confirmed | [1] |

| Escherichia coli | Broth microdilution | ~24.2 µM (for modified analogs) | [11] |

| Multi-Drug Resistant E. coli | Time-kill kinetics | Complete elimination by 2 hours | [12] |

III. Detailed Experimental Protocols

The following protocols are generalized from published methods and should be optimized for specific laboratory conditions and constructs.

Protocol 1: Cloning of this compound Gene into an Expression Vector

This protocol describes the cloning of a synthetic this compound gene, often as a multimer flanked by methionine codons for CNBr cleavage, into a pET vector with an N-terminal fusion tag (e.g., Thioredoxin in pET32a).

-

Gene Design: Synthesize a DNA fragment encoding one or more copies (concatamers) of the this compound sequence (ILPWKWPWWPWRR-NH2). Optimize the codons for E. coli expression. Flank each this compound coding unit with a methionine codon (ATG) to facilitate subsequent cleavage with cyanogen bromide (CNBr).[1][4] Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into the chosen vector (e.g., BamHI and XhoI for pET32a).

-

Vector and Insert Preparation: Digest the expression vector (e.g., pET32a) and the synthetic this compound gene fragment with the selected restriction enzymes.

-

Ligation: Ligate the digested vector and insert using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).

-

Screening: Select colonies on LB agar plates containing the appropriate antibiotic (e.g., ampicillin). Verify the presence and correct orientation of the insert by colony PCR and sequencing.[13]

Protocol 2: Expression of the this compound Fusion Protein

-

Transformation: Transform the verified recombinant plasmid into an expression host strain like E. coli BL21(DE3) or its derivatives C41(DE3) or C43(DE3), which are often used for toxic proteins.[6][14]

-

Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).[15]

-

Main Culture: Inoculate 1 L of rich media (e.g., 2xYT or Terrific Broth) with the overnight starter culture.[14] Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[16][17]

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[16] Optimal IPTG concentration should be determined empirically.[14]

-

Expression: Continue incubation post-induction. Optimal temperature and time can vary. Common conditions are 3-4 hours at 37°C or overnight (12-18 hours) at a lower temperature like 16-20°C to improve protein solubility.[15][17]

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.[17]

Protocol 3: Purification and Cleavage

-

Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble fusion protein.

-

Affinity Chromatography: If using a His-tagged fusion protein, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the fusion protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM). Collect fractions and analyze by SDS-PAGE.

-

Cleavage with CNBr (for Met-flanked constructs):

-

Caution: CNBr is highly toxic and must be handled in a certified chemical fume hood with appropriate personal protective equipment.

-

Lyophilize the purified fusion protein fractions.

-

Dissolve the protein in 70% formic acid to a concentration of 1-5 mg/mL.

-

Add a 100-fold molar excess of CNBr (dissolved in 70% formic acid) over methionine residues.

-

Incubate in the dark at room temperature for 18-24 hours.

-

Remove the acid and CNBr by repeated dilution with water and lyophilization.

-

-

Purification of this compound: Purify the released this compound peptide from the fusion tag and other cleavage products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18]

IV. Mechanism of Action of this compound

This compound exerts its antimicrobial effect through a multi-faceted mechanism. Primarily, it interacts with and disrupts the bacterial cell membrane.[14] Unlike many AMPs that form discrete pores, this compound causes a more general disruption of membrane integrity, leading to the dissipation of membrane potential.[12] Additionally, at bactericidal concentrations, this compound has been shown to inhibit DNA synthesis in E. coli, which contributes to its cell-killing activity and can induce filamentation.[19]

Caption: Proposed mechanism of action for the antimicrobial peptide this compound.

References

- 1. Recombinant expression of this compound concatamers in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound revisited: biological activity, potential applications and perspectives of an antimicrobial peptide not yet fully explored - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. researchgate.net [researchgate.net]

- 5. Recombinant expression of antimicrobial peptides using a novel self-cleaving aggregation tag in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Powerful workhorses for antimicrobial peptide expression and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etd | Cloning and Expression of Plasmids Encoding Multimers of Antimicrobial Peptides this compound and PGQ | ID: xw42n794d | Digital WPI [digital.wpi.edu]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of the activity of two elastin-like recombinant carriers fused to the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]